3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
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Overview
Description
3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound with a unique structure that combines elements of benzo[c]chromene and sulfonylaminohexanoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple steps. The process begins with the preparation of the benzo[c]chromene core, followed by the introduction of the sulfonylaminohexanoate moiety. Key reagents and conditions include:
Formation of the Benzo[c]chromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonylaminohexanoate Moiety: This step requires the use of sulfonyl chlorides and amines under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
- 3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl 6-{[(4-methylphenyl)sulfonyl]amino}pentanoate
Uniqueness
The uniqueness of 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H31NO6S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C27H31NO6S/c1-18-11-13-20(14-12-18)35(31,32)28-15-7-3-4-10-25(29)33-23-16-19(2)17-24-26(23)21-8-5-6-9-22(21)27(30)34-24/h11-14,16-17,28H,3-10,15H2,1-2H3 |
InChI Key |
RMRXSBCQWGHUNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC(=CC3=C2C4=C(CCCC4)C(=O)O3)C |
Origin of Product |
United States |
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